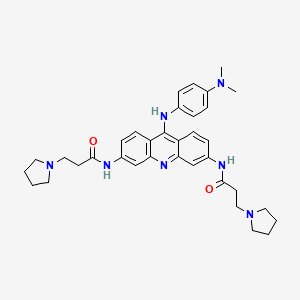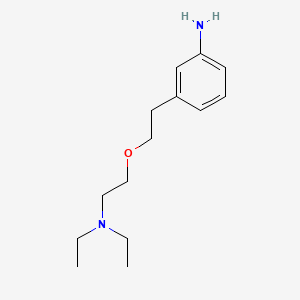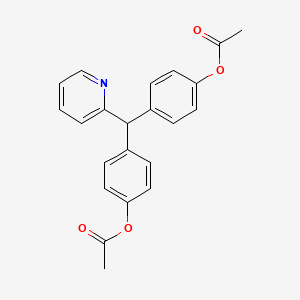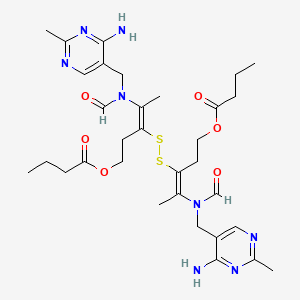
BRACO-19
Übersicht
Beschreibung
Braco-19 ist ein trisubstituiertes Acridin-Derivat, das für seine Fähigkeit bekannt ist, G-Quadruplex-Strukturen in Nukleinsäuren zu binden und zu stabilisieren . Indem es telomeres DNA angreift und die Telomerasefunktion stört, zeigt this compound vielversprechende Antitumor-Eigenschaften .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Substitution von Acridin-Derivaten beinhaltet. Die wichtigsten Schritte umfassen:
Bildung des Acridin-Kerns: Dies beinhaltet die Kondensation geeigneter aromatischer Amine mit Acridon.
Substitutionsreaktionen: Der Acridin-Kern wird weiter modifiziert, indem an bestimmten Positionen Substituenten eingeführt werden, um die gewünschte trisubstituierte Struktur zu erhalten.
Reinigung: Das Endprodukt wird mit chromatographischen Techniken gereinigt, um eine hohe Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Techniken wie Hochleistungsflüssigchromatographie werden für die Reinigung eingesetzt .
Wissenschaftliche Forschungsanwendungen
Braco-19 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying G-quadruplex binding and stabilization.
Biology: this compound is employed in research on telomere biology and telomerase inhibition.
Medicine: Its potential as an anticancer agent is being explored, particularly in targeting telomerase in cancer cells.
Industry: This compound is used in the development of novel therapeutic agents and diagnostic tools
Wirkmechanismus
Target of Action
Braco-19 is a potent telomerase/telomere inhibitor . It primarily targets the G-quadruplexes (G4s) in the telomeric DNA . G4s are non-canonical nucleic acids secondary structures that form within guanine-rich strands of regulatory genomic regions . This compound is one of the most effective and specific ligands for telomeric G4 .
Mode of Action
This compound acts as a G-quadruplex (GQ) binding ligand . It stabilizes G-quadruplexes formation at the 3’ telomeric DNA overhang . This stabilization prevents the capping and catalytic action of telomerase . In the context of HIV-1, this compound acts both at the reverse transcription and the post-integration level during the virus life cycle .
Biochemical Pathways
This compound’s interaction with G4s affects several biochemical pathways. For instance, in human glioblastoma cells, it suppresses proliferation and reduces telomerase activity . This is paralleled by the displacement of telomerase from the nucleus to the cytoplasm . In the context of HIV-1, a G-quadruplex-forming sequence identical to that of the LTR DNA is present at the 3’ end of the virus RNA genome . This region can fold into very stable G-quadruplex structures that are even more stabilized by this compound, therefore inhibiting the reverse transcription process at the template level .
Pharmacokinetics
It has been shown to be highly active in vivo against early-stage tumors in a subcutaneous growing xenograft model established from uxf1138l cells, if given chronically at 2 mg per kg per day intraperitoneally .
Result of Action
The molecular and cellular effects of this compound’s action are significant. In vitro, nuclear human telomerase reverse transcriptase (hTERT) expression is drastically decreased after 24 hours, induction of cellular senescence and complete cessation of growth is seen after 15 days, paralleled by telomere shortening of approximately 0.4 kb . In vivo, this compound produces growth inhibition of 96% compared with controls accompanied by partial regressions . Immunostaining of xenograft tissues shows that this response is paralleled by loss of nuclear hTERT protein expression and an increase in atypical mitoses indicative of telomere dysfunction .
Biochemische Analyse
Biochemical Properties
Braco-19 interacts with various biomolecules, most notably the enzyme telomerase . It stabilizes G-quadruplexes, targeting telomeric G-quadruplexes, and induces DNA damage and cell-cycle arrest . This interaction inhibits the catalytic action of telomerase, preventing it from synthesizing telomeric DNA and capping telomeric ends .
Cellular Effects
This compound has been shown to suppress proliferation and reduce telomerase activity in human glioblastoma cells . It also triggers an extensive DNA damage response at the telomere, which may result from uncapping and disassembly of the telomeric T-loop structure . This leads to the induction of cellular senescence and complete cessation of growth .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to G-quadruplexes and inhibiting telomerase . This results in the displacement of telomerase from the nucleus to the cytoplasm . The resulting dysfunctional telomere ultimately provokes cell cycle arrest, apoptosis, and senescence .
Temporal Effects in Laboratory Settings
In vitro studies have shown that the expression of human telomerase reverse transcriptase (hTERT) is drastically decreased after 24 hours of exposure to this compound . Induction of cellular senescence and complete cessation of growth is seen after 15 days, paralleled by telomere shortening .
Dosage Effects in Animal Models
In vivo studies have shown that this compound is highly active against early-stage tumors in a subcutaneous growing xenograft model established from cells, if given chronically at 2 mg per kg per day . This compound produced growth inhibition of 96% compared with controls .
Transport and Distribution
This compound faces challenges in overcoming biological barriers. Transport experiments with Caco-2 cells, a standard model for intestinal drug absorption, indicate that this compound might not be suitable for oral administration .
Subcellular Localization
This compound treatment leads to a decrease of hTERT expression in the nucleus and colocalization of hTERT and ubiquitin in the cytoplasm . This suggests that hTERT is bound to ubiquitin and targeted for enhanced degradation upon this compound treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Braco-19 is synthesized through a multi-step process involving the substitution of acridine derivatives. The key steps include:
Formation of the acridine core: This involves the condensation of appropriate aromatic amines with acridone.
Substitution reactions: The acridine core is further modified by introducing substituents at specific positions to achieve the desired trisubstituted structure.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography are employed for purification .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Braco-19 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können den Acridin-Kern modifizieren und seine chemischen Eigenschaften verändern.
Substitution: Substitutionsreaktionen an verschiedenen Positionen am Acridin-Kern können verschiedene funktionelle Gruppen einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Arylhalogenide werden für Substitutionsreaktionen eingesetzt.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Acridin-Derivate, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung zur Untersuchung der G-Quadruplex-Bindung und -Stabilisierung verwendet.
Biologie: this compound wird in der Forschung zur Telomerbiologie und Telomeraseinhibition eingesetzt.
Medizin: Sein Potenzial als Antitumormittel wird untersucht, insbesondere bei der gezielten Ansteuerung der Telomerase in Krebszellen.
Industrie: This compound wird bei der Entwicklung neuartiger Therapeutika und diagnostischer Werkzeuge eingesetzt
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an G-Quadruplex-Strukturen in telomerer DNA bindet. Diese Bindung stabilisiert den G-Quadruplex und verhindert, dass die Telomerase die Synthese von telomeren DNA-Wiederholungen katalysiert. Infolgedessen wird die Telomererhaltung gestört, was zu zellulärer Seneszenz und Apoptose in Krebszellen führt. Die Verbindung induziert auch DNA-Schäden und Zellzyklus-Arrest, indem sie die Telomerase vom Telomer verdrängt .
Vergleich Mit ähnlichen Verbindungen
Braco-19 wird mit anderen G-Quadruplex-bindenden Liganden verglichen, wie z. B.:
Naphthalindiimid: Beide Verbindungen stabilisieren G-Quadruplex-Strukturen, aber this compound hat eine höhere Spezifität für telomere G-Quadruplexe gezeigt.
Liste ähnlicher Verbindungen
- Naphthalindiimid
- Pyridostatin
- Telomestatin
- RHPS4
This compound zeichnet sich durch seine potente Telomeraseinhibition und die spezifische Ansteuerung von telomeren G-Quadruplexen aus, was es zu einem vielversprechenden Kandidaten für Antitumortherapien macht.
Eigenschaften
IUPAC Name |
N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O2/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPYSYRMIXRZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351351-75-2 | |
| Record name | Braco-19 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351351752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 351351-75-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRACO-19 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7C5CD91WI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)
